molecular formula C4H6N4 B11727499 (1,3,5-Triazin-2-YL)methanamine

(1,3,5-Triazin-2-YL)methanamine

Cat. No.: B11727499
M. Wt: 110.12 g/mol
InChI Key: NHXJALZACMFVJV-UHFFFAOYSA-N
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Description

1,3,5-Triazin-2-ylmethanamine is an organic compound belonging to the triazine family. Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms. The specific structure of 1,3,5-triazin-2-ylmethanamine includes an amine group attached to the triazine ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Triazin-2-ylmethanamine can be synthesized through several methods. One common approach involves the base-mediated synthesis using imidates, guanidines, and amides or aldehydes as starting materials. Cesium carbonate is often used as the base in this three-component reaction, which provides diverse 1,3,5-triazin-2-amines in good yields with tolerance of a broad range of functional groups .

Another method involves treating primary alcohols and aldehydes with iodine in ammonia water under microwave irradiation to give intermediate nitriles. These nitriles then undergo [2 + 3] cycloadditions with dicyandiamide and sodium azide to afford the corresponding triazines in high yields .

Industrial Production Methods

Industrial production of 1,3,5-triazin-2-ylmethanamine typically involves large-scale synthesis using similar methods as described above but optimized for efficiency and cost-effectiveness. The use of microwave irradiation and solid-phase synthesis are common in industrial settings to achieve high yields and purity in shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazin-2-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of triazine oxides.

    Reduction: Reduction reactions can convert the triazine ring into more saturated derivatives.

    Substitution: The amine group in 1,3,5-triazin-2-ylmethanamine can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various halogenating agents, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the triazine ring .

Scientific Research Applications

1,3,5-Triazin-2-ylmethanamine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-triazin-2-ylmethanamine involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, its anticancer activity is believed to involve the inhibition of DNA synthesis and cell division .

Comparison with Similar Compounds

1,3,5-Triazin-2-ylmethanamine can be compared with other triazine derivatives such as:

    1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of plastics and resins.

    1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in swimming pool disinfectants and as a precursor for herbicides.

    2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride): A key intermediate in the synthesis of various herbicides and dyes.

The uniqueness of 1,3,5-triazin-2-ylmethanamine lies in its specific structure, which allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C4H6N4

Molecular Weight

110.12 g/mol

IUPAC Name

1,3,5-triazin-2-ylmethanamine

InChI

InChI=1S/C4H6N4/c5-1-4-7-2-6-3-8-4/h2-3H,1,5H2

InChI Key

NHXJALZACMFVJV-UHFFFAOYSA-N

Canonical SMILES

C1=NC=NC(=N1)CN

Origin of Product

United States

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